N-苄基苯磺酰胺

描述

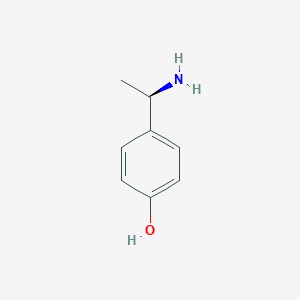

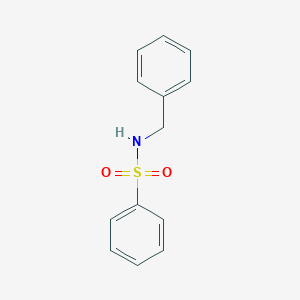

N-Benzylbenzenesulfonamide is an organic compound with the CAS Number: 837-18-3 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of N-Benzylbenzenesulfonamide and its derivatives has been a subject of research. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis

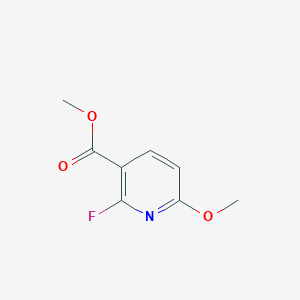

The molecular formula of N-Benzylbenzenesulfonamide is C13H13NO2S, and it has a molecular weight of 247.32 .Chemical Reactions Analysis

N-Benzylbenzenesulfonamide can participate in various chemical reactions. For instance, copper-catalyzed radical-relay reactions that employ N-fluorobenzenesulfonimide (NFSI) as the oxidant have emerged as highly effective methods for C(sp3)–H functionalization .科学研究应用

苯甲腈的合成

N-氰基-N-苯基-p-甲基苯磺酰胺,是N-苄基苯磺酰胺的衍生物,已被用作合成各种苯甲腈的亲电氰化试剂。这种方法对合成药物中间体非常有效,并允许对二溴芳烃进行化学选择性单氰化(Anbarasan, Neumann, & Beller, 2011)。

抗结核药物

N-苄基-2,4-二硝基苯磺酰胺在抑制结核分枝杆菌方面表现出很高的效力,比一些临床药物更有效。这种化合物,从商业来源制备而来,展示了在抗结核疗法中有着很有前途的应用(Malwal et al., 2012)。

细菌生物膜抑制

N-苄基苯磺酰胺衍生物已被研究其对细菌生物膜的作用。某些合成的分子显示出对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜具有有效的抑制作用,且细胞毒性很小,表明在生物膜控制方面具有潜在应用(Abbasi et al., 2020)。

Knoevenagel 反应

N-苄基亚苄基苯磺酰胺,是N-苄基苯磺酰胺的一种变体,在 Knoevenagel 反应中被用作苯甲醛的等效物。这种应用在有机合成领域中非常重要,特别是在形成含氰活性甲基化合物方面(Zajac et al., 2006)。

抗菌和抗炎应用

各种N-苄基苯磺酰胺衍生物显示出有前途的抗菌性能和对脂氧合酶酶的抑制活性。这些发现表明在开发治疗炎症疾病的药物方面具有潜在应用(Abbasi et al., 2017)。

作用机制

Target of Action

N-Benzylbenzenesulfonamide is a type of sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides.

Mode of Action

Sulfonamides, including N-Benzylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. Carbonic anhydrase plays a role in maintaining pH balance and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folic acid . The inhibition of these enzymes disrupts these pathways, leading to the therapeutic effects of sulfonamides.

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted in the urine, often as unchanged drug .

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by N-Benzylbenzenesulfonamide leads to a decrease in the synthesis of folic acid, which is essential for the production of DNA in bacteria . This results in the inhibition of bacterial growth, making sulfonamides effective antibacterial agents .

Action Environment

The action of N-Benzylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the pharmacokinetics of the drug .

安全和危害

未来方向

属性

IUPAC Name |

N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTPAOVVVLZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232531 | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylbenzenesulfonamide | |

CAS RN |

837-18-3 | |

| Record name | N-(Phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 837-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-benzyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the herbicidal properties of N-Benzylbenzenesulfonamide derivatives?

A1: Research has shown that certain N-Benzylbenzenesulfonamide derivatives, specifically those containing a 2,3-epoxypropyl group, exhibit potent phytotoxic activity against barnyardgrass. [] This suggests their potential use as herbicides. Interestingly, these derivatives demonstrate physiological selectivity, effectively targeting barnyardgrass while showing less impact on rice plants, highlighting their potential for weed control in rice paddy fields. []

Q2: Can N-Benzylbenzenesulfonamides be used in organic synthesis?

A2: Yes, N-Benzylbenzenesulfonamide and its derivatives have shown promise in organic synthesis. One notable application is their use as ligands in combination with copper catalysts for the 1,4-addition of organozinc reagents to α,β-unsaturated ketones. [] This reaction efficiently generates β-substituted ketones, important building blocks in organic chemistry. The versatility of this catalytic system is highlighted by its compatibility with various enones and its ability to facilitate further transformations, like aldol reactions and palladium-catalyzed couplings. []

Q3: How does the structure of N-Benzylbenzenesulfonamide relate to its electrochemical properties?

A3: Studies investigating the electrochemical cleavage of substituted N-Benzylbenzenesulfonamides revealed a correlation between their structure and their reduction potentials. [] Compounds with electron-withdrawing substituents exhibited less negative reduction potentials, implying easier cleavage of the sulfur-nitrogen bond. [] This finding suggests that the electrochemical deprotection of these compounds can be fine-tuned by modifying their substituents, offering a potential route for selective deprotection strategies in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)